molecular formula C19H23ClN4 B3066985 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride CAS No. 99077-15-3

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride

Cat. No. B3066985
CAS RN: 99077-15-3
M. Wt: 342.9 g/mol
InChI Key: BQWUTXUWRXJYNC-UHFFFAOYSA-M
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Description

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride is a chemical compound with the molecular formula C19H25ClN4 . It is a variant of the tetrazolium chloride family of compounds, which are commonly used as redox indicators in biochemical experiments .


Molecular Structure Analysis

The molecular structure of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride consists of a tetrazolium ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. Attached to this ring are two phenyl groups and a hexyl group .


Chemical Reactions Analysis

Tetrazolium compounds, including 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride, are known to undergo reduction reactions in the presence of certain enzymes, such as dehydrogenases . This reduction changes the color of the compound, making it a useful indicator in biochemical assays .

Mechanism of Action

The mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride is likely similar to that of other tetrazolium compounds. These compounds are reduced by dehydrogenase enzymes in living cells, changing their color . This property allows them to be used as indicators of cellular respiration and to differentiate between metabolically active and inactive tissues .

Future Directions

The future directions for research on 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride and similar compounds likely involve their use in biochemical assays. Their ability to indicate cellular respiration makes them valuable tools in research on cellular metabolism and related areas .

properties

IUPAC Name

5-hexyl-2,3-diphenyltetrazol-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4.ClH/c1-2-3-4-11-16-19-20-22(17-12-7-5-8-13-17)23(21-19)18-14-9-6-10-15-18;/h5-10,12-15H,2-4,11,16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWUTXUWRXJYNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568461
Record name 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride

CAS RN

99077-15-3
Record name 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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